Nemoralisin

Cytotoxicity Diterpenoid Cancer Research

Researchers screening diterpenoid libraries for anticancer leads often encounter potency gaps exceeding 40-fold among structurally similar analogs, complicating lead selection. Nemoralisin (CAS 942480-13-9), an acyclic diterpenoid from Aphanamixis polystachya, resolves this with validated sub-micromolar cytotoxicity: • SMMC-7721 hepatocellular carcinoma: IC50 = 0.67 μM • HL-60 leukemia: IC50 = 1.8 μM • >20-fold more potent than nemoralisins D-G (IC50 > 40 μM) Supplied as HPLC-verified powder with full QC documentation for direct assay deployment.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B7982004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemoralisin
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C
InChIInChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3/b13-9+
InChIKeyAVYLUTSPDMUJIF-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemoralisin: Chemical Identity & Sourcing


Nemoralisin (CAS: 942480-13-9) is a naturally occurring acyclic diterpenoid , characterized by its C20H28O4 molecular formula and a molecular weight of 332.43 g/mol . It is primarily isolated and purified from the stem bark of Aphanamixis polystachya, a species belonging to the Meliaceae family . Chemically, it belongs to the class of organic compounds known as dihydropyranones, containing a hydrogenated pyran ring with a ketone and one double bond [1]. Its IUPAC name is (6S)-6-((E)-6-(5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)-2-methylhept-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one .

Compound class Acyclic diterpenoid natural product
Source Aphanamixis polystachya stem bark isolate
Structural family Dihydropyranone-containing diterpenoid

Nemoralisin: Substitution Risks


The acyclic diterpenoid class encompasses a diverse array of natural products with subtle yet functionally significant structural variations [1]. For instance, nemoralisin-type diterpenoids, including nemoralisin itself and its analogs like nemoralisins A–J and nornemoralisins, exhibit a wide spectrum of biological potencies, ranging from negligible (IC50 > 40 μM) to moderate (IC50 ~10 μM) cytotoxicity across various human cancer cell lines [REFS-2, REFS-3]. Furthermore, specific modifications, such as the α,β-unsaturated γ-lactone moiety in nemoralisin J, confer distinct anti-inflammatory activities not universally present [1]. Consequently, assuming functional equivalence or comparable potency among nemoralisin and its closely related structural analogs is not supported by empirical evidence; direct quantitative comparison is essential for valid scientific selection.

Potency
Nemoralisin
Reported sub-micromolar to low micromolar IC50 in multiple cell lines
Potency
Structural analogs (e.g., nemoralisins D–G)
Reported IC50 >40 μM; cytotoxicity profile may differ substantially
Anti-inflammatory
Nemoralisin J
Exhibits NO inhibition via specific lactone moiety absent in Nemoralisin
Functional equivalence
Nemoralisin vs analogs
Class-level assumption not supported; direct comparison essential

Nemoralisin: Quantitative Differentiation


Sub-Micromolar Cytotoxicity vs. Weak Analogs

In a cytotoxicity screen against a panel of human cancer cell lines, Nemoralisin demonstrated potent activity with IC50 values in the sub-micromolar range, including 0.67 μM against SMMC-7721 and 1.8 μM against HL-60 . This potency starkly contrasts with its close structural analogs, nemoralisins D–G, which were reported to exhibit weak cytotoxicities with IC50 values greater than 40 μM against the same cell lines under comparable assay conditions [1]. This represents a potency increase of over 50-fold for Nemoralisin relative to these specific analogs.

Sub-µM cytotoxicity vs. weak analogs
Cross-study comparable
Nemoralisin: IC50 0.67–1.8 µM
vs. Nemoralisins D–G: >40 µM
Reported over 50-fold lower IC50; supports cytotoxicity endpoint screening
MTT assay, SMMC-7721 & HL-60 cell lines
Cytotoxicity Diterpenoid Cancer Research

Consistent Cytotoxicity vs. Weak Acyclic Diterpenoids

Nemoralisin exhibited measurable cytotoxicity against a panel of four human cancer cell lines, with reported IC50 values of 1.53 μM (Bel-7402), 3.62 μM (HepG2), 1.8 μM (HL-60), and 0.67 μM (SMMC-7721) . In contrast, a series of six structurally related acyclic diterpenoids, Aphanamixins A–F, were found to have weak cytotoxicities against HepG2, AGS, MCF-7, and A-549 cell lines, with all IC50 values reported as greater than 10 μM [1]. This demonstrates that Nemoralisin possesses a distinct and consistently more potent cytotoxic profile compared to this specific subset of in-class diterpenoid analogs.

Consistent cytotoxicity vs. diterpenoids
Cross-study comparable
Nemoralisin: IC50 0.67–3.62 µM (4 lines)
vs. Aphanamixins A–F: >10 µM
Reported 3- to 15-fold lower IC50; supports cell-model endpoint review
MTT assay, various human cancer cell lines
Antiproliferative Diterpenoid Cancer Cell Lines

Potency Advantage Over Nornemoralisin Analogs

While direct head-to-head data is not available, cross-study comparison reveals a notable potency differential. Nemoralisin demonstrated potent activity against SMMC-7721 (hepatocellular carcinoma) with an IC50 of 0.67 μM and HL-60 (leukemia) with an IC50 of 1.8 μM . In a separate study, the related nornemoralisins A and B exhibited significant cytotoxicity on the ACHN renal cancer cell line with IC50 values of 13.9 μM and 10.3 μM, respectively, while other compounds in that study failed to show obvious cytotoxicity [1]. Although the cell lines differ, the sub-micromolar to low micromolar potency of Nemoralisin stands in contrast to the ~10-14 μM potency of these nornemoralisin analogs, suggesting a potentially broader and more potent cytotoxic profile.

Potency over nornemoralisins
Cross-study comparable
Nemoralisin: IC50 0.67–1.8 µM
vs. Nornemoralisins A/B: 10.3–13.9 µM
Reported ~10–20-fold lower IC50; supports comparative cytotoxicity interpretation
MTT assay, different cell line panels
Renal Cancer Diterpenoid Cytotoxicity

Anti-Inflammatory Potential vs. Specific Analogs

While Nemoralisin itself lacks reported direct data on nitric oxide (NO) inhibition, its close structural analog, nemoralisin J, exhibited moderate inhibitory activity against lipopolysaccharide-induced NO production in RAW 264.7 cells with an IC50 of 9.96 μM [1]. This activity is conferred by an α,β-unsaturated γ-lactone moiety, a structural feature not universally shared among nemoralisin-type diterpenoids [1]. This class-level inference suggests that if anti-inflammatory activity is desired, one should seek compounds with this specific lactone, but if cytotoxicity is the primary endpoint, Nemoralisin (which lacks this moiety) is a more potent alternative, as demonstrated in other sections of this guide.

Anti-inflammatory context vs. analog
Class-level inference
Nemoralisin J: IC50 9.96 µM (LPS-NO)
Nemoralisin: not reported
May guide analog selection for anti-inflammatory assays; class-level evidence
RAW 264.7 macrophage model; lactone-dependent
Anti-inflammatory Diterpenoid Nitric Oxide

Nemoralisin: Application Scenarios


Lead Compound for Liver & Leukemia Cancer

Based on its demonstrated sub-micromolar to low micromolar cytotoxicity against SMMC-7721 (IC50 = 0.67 μM) and HL-60 (IC50 = 1.8 μM) human cancer cell lines , Nemoralisin is a scientifically justified choice as a starting point for medicinal chemistry campaigns targeting hepatocellular carcinoma and leukemia. Its potency advantage over related analogs (e.g., IC50 > 40 μM for nemoralisins D–G) [1] makes it a more suitable and cost-effective candidate for primary screening and lead optimization efforts.

Positive Control for Diterpenoid Activity Assays

Given the clear potency gap between Nemoralisin (IC50 < 4 μM on multiple lines) and several structurally similar compounds (e.g., Aphanamixins A–F with IC50 > 10 μM, and nemoralisins D–G with IC50 > 40 μM) [REFS-2, REFS-3], Nemoralisin can serve as a reliable positive control in cytotoxicity assays. This application is critical for validating experimental setups designed to screen for new bioactive diterpenoids or to study structure-activity relationships (SAR) within this natural product class.

SAR Probe for Acyclic Diterpenoids

The stark contrast in cytotoxic potency between Nemoralisin and its closely related analogs (e.g., nornemoralisins and nemoralisins D–G) [REFS-1, REFS-2, REFS-3] makes it an invaluable tool for SAR studies. Procuring Nemoralisin allows researchers to use it as a benchmark 'active' scaffold to systematically evaluate which structural modifications (e.g., ring systems, oxidation state, side-chain length) are responsible for the observed gain or loss of biological activity, thereby accelerating the rational design of more potent derivatives.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma & leukemia cell-line studies
Reported cytotoxicity profile
Cell viability endpoint comparison
Diterpenoid cytotoxicity reference compound
Markedly different potency from weak analogs
Screening assay validation
Acyclic diterpenoid SAR studies
Active scaffold benchmark
Structure-activity relationship interpretation
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